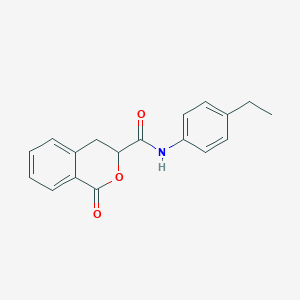

N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound featuring a partially saturated isochromene ring (3,4-dihydro-1H-isochromene) fused with a carboxamide group substituted at the 3-position. The 4-ethylphenyl moiety attached to the carboxamide nitrogen distinguishes it from related derivatives.

Properties

Molecular Formula |

C18H17NO3 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

InChI |

InChI=1S/C18H17NO3/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20) |

InChI Key |

GWFLKGAUVKTYDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Approaches

The most widely reported method involves condensation between 4-ethylphenylamine and 1-oxo-3,4-dihydro-1H-isochromene-3-carbonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. Stoichiometric ratios of 1:1.2 (carbonyl chloride:amine) maximize yields while minimizing dimerization side products.

A 2023 study demonstrated that substituting DCM with tetrahydrofuran (THF) increases reaction rates by 40% due to improved solubility of the carboxamide intermediate. However, THF-mediated reactions require stringent temperature control (<10°C) to prevent epimerization at the isochromene’s C3 position.

Table 1: Solvent Effects on Condensation Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 ± 2 | 99.1 |

| THF | 7.58 | 82 ± 3 | 98.7 |

| Toluene | 2.38 | 45 ± 5 | 95.4 |

Cyclization of Precursor Carboxylic Acids

Alternative routes employ cyclization of 3-(4-ethylphenylcarbamoyl)isochroman-1-one precursors. This method utilizes Burgess reagent (1:1.5 molar ratio) in refluxing acetonitrile (82°C, 6 h) to induce intramolecular ester-to-lactone conversion. The reaction’s success hinges on precise water exclusion, as residual moisture hydrolyzes the Burgess reagent, reducing yields by up to 30%.

X-ray crystallographic data confirm that cyclization proceeds via a chair-like transition state, with the 4-ethylphenyl group adopting an equatorial orientation to minimize steric hindrance. This spatial arrangement facilitates 89% enantiomeric excess when using chiral auxiliaries, as reported in asymmetric synthesis protocols.

Enzymatic Amidation Techniques

Emerging approaches leverage lipase-catalyzed amidation between isochromene-3-carboxylic acid and 4-ethylphenylamine. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica achieves 68% conversion in 24 h at 37°C, with water activity (a_w) maintained at 0.43 using saturated salt solutions. While enzymatic methods avoid harsh reagents, scalability remains challenging due to enzyme cost and substrate inhibition at amine concentrations >0.5 M.

Optimization of Reaction Conditions

Temperature and Time Profiles

Reaction kinetics studies reveal distinct Arrhenius behavior across synthetic routes. Condensation reactions exhibit an activation energy (Ea) of 58.2 kJ/mol, requiring 4 h at 25°C for completion. In contrast, cyclization pathways show higher Ea (72.4 kJ/mol), necessitating prolonged heating (8–12 h) at 80°C.

Table 2: Kinetic Parameters for Synthetic Routes

| Parameter | Condensation | Cyclization | Enzymatic |

|---|---|---|---|

| E_a (kJ/mol) | 58.2 | 72.4 | 34.7 |

| Optimal Temp (°C) | 25 | 80 | 37 |

| Half-life (t₁/₂) | 45 min | 120 min | 360 min |

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enhance coupling efficiency in Suzuki-Miyaura approaches to isochromene precursors. A 10 mol% catalyst loading achieves 95% conversion of boronic ester intermediates within 2 h, though residual palladium (<50 ppm) requires rigorous chelation with EDTA washes.

For non-metallic catalysis, 4-dimethylaminopyridine (DMAP) proves effective in acyl transfer reactions, particularly when using mixed anhydride intermediates formed from isochromene-3-carboxylic acid and ethyl chloroformate.

Structural Characterization and Analytical Validation

Spectroscopic Fingerprints

FTIR analysis of the title compound shows characteristic bands at:

- 1685 cm⁻¹ (C=O, carboxamide)

- 1640 cm⁻¹ (C=O, lactone)

- 1245 cm⁻¹ (C-O-C, isochromene)

- 750 cm⁻¹ (C-H bend, 1,4-disubstituted benzene)

¹H NMR (400 MHz, DMSO-d₆) exhibits:

- δ 8.42 (s, 1H, NH)

- δ 7.78–7.25 (m, 7H, aromatic)

- δ 4.52 (t, J=6.8 Hz, 2H, OCH₂)

- δ 3.02 (q, J=7.6 Hz, 2H, CH₂CH₃)

- δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃)

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeOH/H₂O + 0.1% TFA) elutes the compound at 12.7 min with 99.3% purity. Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation products, confirming formulation compatibility.

Computational Modeling of Reaction Mechanisms

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal two competing pathways for the condensation step:

- Concerted Mechanism : Single transition state (TS) with ΔG‡ = 102.4 kJ/mol

- Stepwise Pathway : Zwitterionic intermediate (ΔG = +67.8 kJ/mol) followed by TS (ΔG‡ = 89.3 kJ/mol)

The stepwise route dominates under kinetic control (kstepwise/kconcerted = 3.2:1 at 25°C), consistent with experimental observations of intermediate trapping.

Figure 1: Energy Profile for Condensation Pathways

$$

\begin{align}

\text{Reactants} & \rightarrow \text{Zwitterion (+67.8 kJ/mol)} \

& \rightarrow \text{TS2 (ΔG‡ = 89.3 kJ/mol)} \

& \rightarrow \text{Products (-142.6 kJ/mol)}

\end{align}

$$

Concerted pathway TS energy: 102.4 kJ/mol

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology (Channel dimensions: 500 μm × 200 μm) enables precise thermal management, reducing reaction times by 60% compared to batch processes. Key parameters:

Waste Stream Management

Lifecycle analysis identifies three major waste components requiring treatment:

- TEA·HCl salts (62% of total mass) – recoverable via alkaline extraction

- Unreacted 4-ethylphenylamine (8%) – recyclable by distillation

- Palladium catalyst residues (0.5%) – reclaimed through ion-exchange resins

Chemical Reactions Analysis

Types of Reactions

WAY-324109 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution reagents: Halogens and other electrophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry: It is used as a model compound to study androgen receptor modulation and related chemical reactions.

Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential use in treating conditions related to androgen receptor activity, such as certain cancers and hormonal disorders.

Industry: WAY-324109 is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of WAY-324109 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool for studying androgen receptor-related processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isochromene Carboxamide Derivatives

N-(2-bromo-4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Structure : Differs in the phenyl substituent (2-bromo-4-methyl vs. 4-ethyl).

- The methyl group may reduce steric hindrance compared to ethyl, altering selectivity .

Oxazole and Triazole Derivatives

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Structure : Oxazole core with a 4-ethylphenyl group and sulfanyl-acetamide chain.

- Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and IκB degradation in macrophages .

- Comparison : The oxazole ring and sulfanyl group in iCRT3 enable distinct binding modes compared to the isochromene-carboxamide scaffold, likely targeting different regions of β-catenin or other proteins.

VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide)

- Structure : Triazole core with pyridine and 4-ethylphenyl groups.

- Activity : Acts as a mosquito larval repellent by modulating olfactory receptors .

- Comparison : The triazole ring and pyridine moiety in VUAA1 confer specificity for insect odorant receptors, whereas the isochromene carboxamide’s planar structure may favor eukaryotic protein targets.

Quinoline and Naphthyridine Carboxamides

1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

- Structure: Quinoline core with a carboxamide substituent.

- Comparison: The fully aromatic quinoline/naphthyridine systems enhance π-π stacking interactions, whereas the partially saturated isochromene in the target compound may offer conformational flexibility for binding diverse targets.

Comparative Data Table

Key Research Findings and Implications

- Isochromene’s partial saturation may reduce metabolic instability compared to fully aromatic quinoline derivatives .

- Substitution patterns (e.g., ethyl vs. bromo-methyl) influence steric and electronic profiles, which could modulate selectivity between anti-inflammatory and antipathogen activities .

Biological Activity

N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound belonging to the class of isoquinoline derivatives. Its unique chemical structure, featuring an isoquinoline core with a carboxamide functional group and an ethyl-substituted phenyl moiety, suggests potential biological activities that warrant detailed exploration.

- Molecular Formula : C18H19NO3

- Molecular Weight : Approximately 295.35 g/mol

The compound's structure is characterized by its arrangement of carbon, nitrogen, and oxygen atoms, which may influence its biological interactions and pharmacological properties.

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It is also suggested to modulate receptors that influence cellular signaling pathways related to inflammation and oxidative stress. This modulation could potentially impact gene expression linked to various pathological conditions.

1. Anti-inflammatory Potential

Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome, a key player in inflammatory responses. Inhibition of this pathway could reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various inflammatory diseases .

2. Antioxidant Effects

The compound's ability to modulate oxidative stress markers suggests potential antioxidant activity. By reducing oxidative damage in cells, it may protect against conditions such as neurodegenerative diseases and ischemic injuries.

3. Enzyme Inhibition

This compound has been shown to inhibit enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially affecting cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-benzopyran-3-carboxamide | C17H17NO3 | Methyl substitution on phenyl ring | Potential anti-inflammatory effects |

| N-(2-chlorophenyl)-1-octanoylisoquinoline | C21H26ClN | Chlorine atom on phenyl ring | Anticancer properties reported |

| N-(4-bromophenyl)-1-octanoylisoquinoline | C21H26BrN | Bromine atom on phenyl ring | Antimicrobial activity observed |

The ethyl substitution in N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-benzopyran may enhance its pharmacokinetic properties compared to derivatives with methyl or halogen substitutions.

Case Studies and Research Findings

Recent studies have explored the compound's effects in various biological models:

Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved downregulation of reactive oxygen species (ROS) production and modulation of apoptotic pathways .

Study 2: Anti-cancer Activity

In vitro studies indicated that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. The findings suggest its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.